![molecular formula C18H16F3N3O5S B2567922 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034391-89-2](/img/structure/B2567922.png)
3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis:
Formation of the benzo[d]oxazol-2(3H)-one core: : This can be achieved through the reaction of an appropriate 2-aminophenol with carbonyl-containing compounds under acidic or basic conditions.
Attachment of the sulfonyl group: : This usually involves sulfonylation using reagents like sulfonyl chlorides.
Introduction of the pyrrolidine ring: : The pyrrolidine moiety can be incorporated through nucleophilic substitution or condensation reactions.
Incorporation of the trifluoromethylpyridine group: : This may involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
For large-scale production, the process may be optimized to enhance yield and purity, employing flow chemistry techniques and high-throughput screening of catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at various functional groups, potentially yielding sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine using reagents like hydrogen gas or metal hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and peracids.
Reduction: : Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Halogenating agents, nucleophiles like alkoxides, and transition metal catalysts for coupling reactions.
Major Products
From Oxidation: : Sulfoxides, sulfones.
From Reduction: : Amines.
From Substitution: : Various substituted derivatives based on the functional groups introduced.
Scientific Research Applications
This compound finds applications in various domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Its functional groups allow for interactions with biological macromolecules, making it useful in studying enzyme functions.
Medicine: : Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.
Industry: : Intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the molecule. Specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Unique Aspects
Trifluoromethyl Group: : Provides enhanced metabolic stability and lipophilicity.
Sulfonyl Group: : Imparts specific electronic properties that can be exploited in drug design.
Pyrrolidine Ring: : Enhances the compound’s ability to interact with biological targets.
Similar Compounds
Fluorinated Aromatic Compounds: : Similar in terms of the trifluoromethyl group.
Sulfonamides: : Share the sulfonyl group and may have similar biological activities.
Pyrrolidine Derivatives: : Used in various therapeutic agents.
And that’s a wrap. Quite a mouthful, isn’t it? What do you think?
Properties
IUPAC Name |
3-methyl-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c1-23-14-9-13(2-3-15(14)29-17(23)25)30(26,27)24-7-5-12(10-24)28-16-8-11(4-6-22-16)18(19,20)21/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIAJMFMKDEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)
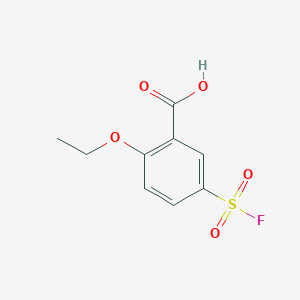
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)
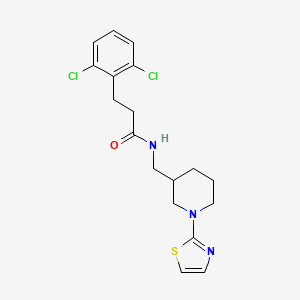
![{4-[phenyl(propan-2-yl)amino]phenyl}thiourea](/img/structure/B2567844.png)
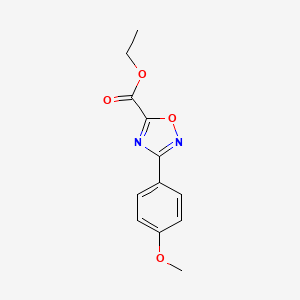
![2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2567848.png)
![9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2567849.png)
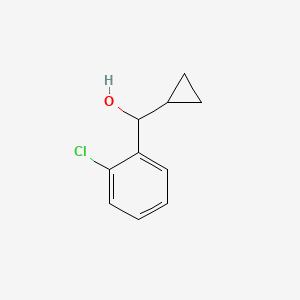
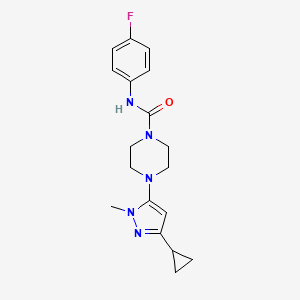

![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)
![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)
